molecular formula C13H11NO4 B14008228 2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid CAS No. 92059-44-4

2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid

Cat. No.: B14008228
CAS No.: 92059-44-4
M. Wt: 245.23 g/mol
InChI Key: IFCUOJRHUHPNRJ-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid is an organic compound characterized by the presence of a furan ring attached to a benzoic acid moiety through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid typically involves the reaction of furan-2-ylmethylamine with benzoic acid derivatives under specific conditions. One common method involves the use of coupling reagents such as carbodiimides to facilitate the formation of the carbamoyl linkage. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Furan-2-ylmethyl)carbamoyl]methylbenzoic acid
  • 2-[(Furan-2-ylmethyl)carbamoyl]sulfanylbenzoic acid
  • 2-[(Furan-2-ylmethyl)carbamoyl]aminoacetic acid

Uniqueness

2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid is unique due to its specific structural arrangement, which combines the reactivity of the furan ring with the functional versatility of the benzoic acid moiety. This combination allows for a wide range of chemical modifications and applications that are not possible with other similar compounds .

Properties

CAS No.

92059-44-4

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

2-(furan-2-ylmethylcarbamoyl)benzoic acid

InChI

InChI=1S/C13H11NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17)

InChI Key

IFCUOJRHUHPNRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)C(=O)O

Origin of Product

United States

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